![molecular formula C19H21N3O2 B2822601 2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034234-42-7](/img/structure/B2822601.png)
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
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Overview
Description
The compound appears to contain a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are found in a number of natural products .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through several methods. One common method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine to form the dihydroisoquinoline . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple ring structures. The 3,4-dihydroisoquinoline moiety would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines can be quite diverse. For example, they can be oxidized to their corresponding isoquinoline analogues . They can also undergo various transformations under different reaction conditions .Scientific Research Applications
Synthesis and Structural Applications
Annulation of Pyridine : Pyridine derivatives, including dihydroisoquinoline and cycloheptapyridine, have been synthesized through condensation reactions, showcasing the compound's utility in forming complex heterocyclic structures. The process involves various steps, including oxidation and Diels–Alder reactions, highlighting its significance in organic synthesis and the potential for creating novel chemical entities (Jones & Jones, 1973).
Furan Recyclization : A novel synthetic approach involving acid-catalyzed recyclization of specific hydrazides and carboxyaryl compounds has been developed to produce isoquinolin derivatives. This method underscores the versatility of the compound's framework for constructing heterocyclic systems with potential biological applications (Butin et al., 2007).
Rh(III)-Catalyzed Synthesis : The compound's structure has facilitated the development of multisubstituted isoquinoline and pyridine N-oxides via Rh(III)-catalyzed cyclization. This method emphasizes the compound's utility in efficiently generating complex molecules, which is crucial for advancing synthetic chemistry and discovering new materials (Shi et al., 2013).
Heterocyclic Synthesis and Potential Utility
Heterocyclic Synthesis : Research has demonstrated the synthesis of condensed triazolo- and tetrazolopyrimidines from cyclopenta[c]pyridine and tetrahydroisoquinoline derivatives. This exploration into heterocyclic chemistry not only expands the understanding of complex chemical synthesis but also opens up avenues for the development of compounds with potential pharmacological properties (Sirakanyan et al., 2013).
Electrochromic Applications : Novel electron acceptors derived from the pyrrolo-acenaphtho-pyridazine-dione framework have shown utility in electrochromic devices. This application reveals the compound's potential in materials science, particularly in developing new materials for electronic and photonic technologies (Cho et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Biochemical Pathways
The compound affects the glucuronidation pathway . Glucuronidation is essential for the metabolism and excretion of toxic substances. By inhibiting AKR1C3, the compound slows down the process of glucuronidation, which plays an important role in the onset of colorectal carcinoma, and many other diseases .
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 , which can lead to the prevention of various hormone-dependent or independent malignancies . The compound can achieve up to 5000-fold anti-AKR1C3 selectivity .
properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(22-18(23)11-15-7-4-8-17(15)20-22)19(24)21-10-9-14-5-2-3-6-16(14)12-21/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMGRRFFDTFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one |
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